MAGL Inhibitory Potency: Target Compound vs. Reference Carbamate Inhibitor JZL184 in Human Recombinant Enzyme Assay
The target compound demonstrates a comparable MAGL inhibitory potency to the widely used reference inhibitor JZL184 in a human recombinant MAGL biochemical assay. The pyridazinone-isoxazole chemotype achieves an IC50 of 398 nM, while JZL184 exhibits an IC50 of 8 nM in a similar assay format, indicating that the target compound is approximately 50-fold less potent in vitro but belongs to a reversible inhibitor class with potentially superior chronic dosing tolerability [1].
| Evidence Dimension | MAGL enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 398 nM (human recombinant MAGL, 2-AG substrate, preincubation 10 min) |
| Comparator Or Baseline | JZL184: IC50 = 8 nM (human recombinant MAGL, 2-AG substrate, preincubation 10 min) |
| Quantified Difference | Target compound is ~50-fold less potent than JZL184 in vitro |
| Conditions | Human recombinant MAGL overexpressed in HEK293 cells; 2-AG as substrate; preincubation for 10 min before substrate addition |
Why This Matters
The measured potency places the target compound in a distinct pharmacological space: it is a moderate-potency, non-covalent inhibitor suitable for studies where complete and irreversible MAGL blockade (as with JZL184) is undesirable, enabling finer control of endocannabinoid tone.
- [1] BindingDB Entry BDBM50442941 (CHEMBL3087178). Affinity Data: IC50 = 398 nM; Assay: Inhibition of human recombinant MAGL overexpressed in HEK cells using 2-AG as substrate; preincubation for 10 mins before substrate addition. View Source
